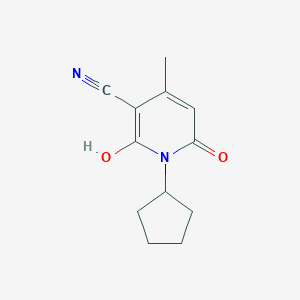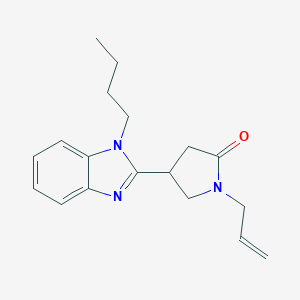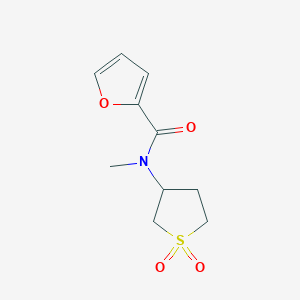
N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound features a furan ring, a thiolane ring with a sulfone group, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide typically involves the reaction of 3-aminothiolane with furan-2-carboxylic acid in the presence of a strong base. The reaction is carried out in an aprotic solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity . The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The furan ring may also play a role in its biological activity by facilitating binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,1-dioxothiolan-3-yl)benzohydrazide
- N-(1,1-dioxothiolan-3-yl)-N’,N’-diethylpropane-1,3-diamine
Uniqueness
N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide is unique due to its combination of a furan ring and a thiolane ring with a sulfone group. This structural arrangement provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-11(8-4-6-16(13,14)7-8)10(12)9-3-2-5-15-9/h2-3,5,8H,4,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKBQRXZWISQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[bis(3-phenyl-2-propynyl)amino]ethyl}-N,N-dimethylamine](/img/structure/B362270.png)
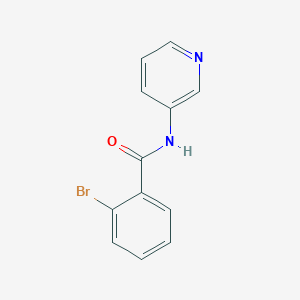
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)
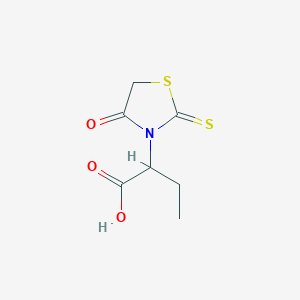
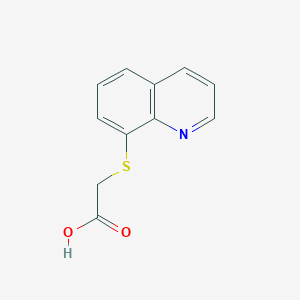
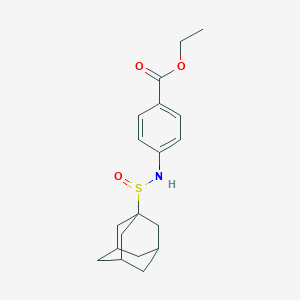
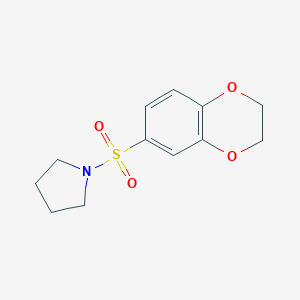

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
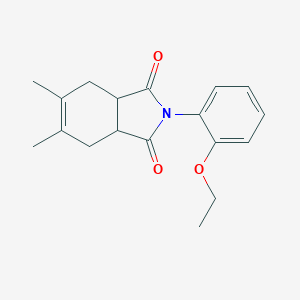
![2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol](/img/structure/B362332.png)
